2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
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Overview
Description
2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile is a chemical compound with the molecular formula C11H10N2OS and a molecular weight of 218.28 g/mol . It is a solid at ambient temperature and has a boiling point of 83-85°C . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile typically involves the reaction of 4-(4,5-dihydro-1,3-thiazol-2-yl)phenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to antimicrobial or antifungal effects . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiazoline: Known for its antimicrobial properties.
2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole: Exhibits antifungal activity.
2-(4-Bromophenyl)-4,5-dihydro-1,3-thiazole: Used in the synthesis of pharmaceuticals.
Uniqueness
2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile is unique due to its specific combination of a thiazole ring and a phenoxyacetonitrile moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-5-7-14-10-3-1-9(2-4-10)11-13-6-8-15-11/h1-4H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEVWXYAFGXFEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)C2=CC=C(C=C2)OCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384052 |
Source
|
Record name | 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-95-6 |
Source
|
Record name | 2-[4-(4,5-Dihydro-2-thiazolyl)phenoxy]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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